2-氟-5-硝基苯甲酰胺

描述

2-Fluoro-5-nitrobenzamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs are discussed. For instance, 2-fluoro-1,3,5-trinitrobenzene is used as a condensing reagent in peptide synthesis , and 4-chloro-2-fluoro-5-nitrobenzoic acid is described as a multireactive building block for heterocyclic synthesis . These compounds share the fluoro and nitro substituents on a benzene ring, which are also present in 2-fluoro-5-nitrobenzamide.

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic routes for 2-fluoro-5-nitrobenzamide. The synthesis of 2-fluoro-4-nitrobenzoic acid, which is structurally similar to the target compound, was achieved by oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate . This suggests that a similar oxidative process could potentially be applied to synthesize 2-fluoro-5-nitrobenzamide from corresponding toluene derivatives.

Molecular Structure Analysis

While the molecular structure of 2-fluoro-5-nitrobenzamide is not directly analyzed in the papers, the structure of 2-nitrobenzenesulfonyl fluoride was studied using gas-phase electron diffraction and quantum chemical methods . This study provides a framework for understanding how substituents like nitro and fluoro groups can affect the conformation and stability of benzene derivatives.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-fluoro-5-nitrobenzamide is highlighted in several papers. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used to prepare various nitrogenous heterocycles , indicating that the nitro group can participate in reduction reactions and the carboxylic acid functionality can be used for further transformations. This suggests that the amide group in 2-fluoro-5-nitrobenzamide could also offer a site for chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-nitrobenzamide can be inferred from related compounds. For instance, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene involved characterization techniques such as NMR, FT-IR, and X-ray crystallography . Additionally, the opto-electrical properties of 2-fluoro-N,N-diphenylbenzamide were studied, revealing insights into the compound's NLO properties and thermal stability . These studies suggest that 2-fluoro-5-nitrobenzamide may also exhibit interesting optical and thermal properties, which could be characterized using similar techniques.

科学研究应用

合成和化学性质

- 徐,徐,和朱(2013)详细描述了一种 2-氟-4-硝基苯甲酸的合成方法,该酸与 2-氟-5-硝基苯甲酰胺密切相关,显示了其作为有机合成中前体的潜力 (徐,徐,和朱,2013)。

- Křupková 等人(2013)对 4-氯-2-氟-5-硝基苯甲酸的研究讨论了其作为各种杂环支架合成中的构建块的用途,表明 2-氟-5-硝基苯甲酰胺具有类似的应用 (Křupková, Funk, Soural, & Hlaváč, 2013)。

医学和生物应用

- Agasti 等人(2009)研究了将类似化合物 5-氟尿嘧啶连接到金纳米颗粒上用于癌症治疗中的受控药物递送,突出了氟硝基苯甲酰胺衍生物在医学应用中的潜力 (Agasti 等人,2009)。

- Brela 等人(2012)对结构上类似于 2-氟-5-硝基苯甲酰胺的 2-羟基-5-硝基苯甲酰胺进行了 Car-Parrinello 模拟,以了解生物分子中的氢键 (Brela 等人,2012)。

成像和诊断

- 程等人(2006)探索了硝基苯甲酰胺衍生物在肿瘤光学成像中的应用,表明 2-氟-5-硝基苯甲酰胺在诊断成像中的潜力 (程等人,2006)。

催化和材料科学

- Sarki 等人(2022)展示了在纳米催化剂合成中使用相关化合物 4-硝基苯甲酰胺,表明 2-氟-5-硝基苯甲酰胺具有类似的催化应用 (Sarki 等人,2022)。

安全和危害

未来方向

Fluorinated compounds like 2-Fluoro-5-nitrobenzamide are often used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . Their unique reactivities make them valuable tools in the development of new drugs and materials. Future research may focus on developing more efficient synthetic methods and exploring new applications for these compounds.

作用机制

Target of Action

It’s known that nitrobenzamides can interact with various cellular components, influencing a range of biological processes .

Mode of Action

The exact mode of action of 2-Fluoro-5-nitrobenzamide is not fully understood. The compound likely interacts with its targets through a series of chemical reactions. For instance, nitrobenzamides can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons .

Biochemical Pathways

2-Fluoro-5-nitrobenzamide might be involved in the ortho-cleavage pathway, a metabolic pathway found in certain bacteria like Pseudomonas putida . In this pathway, the compound could be converted into 2-fluoro-cis,cis-muconate, a precursor of complex organic structures .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 5-fluoro-2′-deoxycytidine, have been investigated . These studies could provide insights into the potential ADME properties of 2-Fluoro-5-nitrobenzamide.

Result of Action

For example, 5-fluoro-2-oxindole has been found to inhibit nociceptive and emotional behaviors and increase the effectiveness of morphine via modulating the microglia and activating the nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway and MOR expression .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially affect the activity and stability of similar compounds .

属性

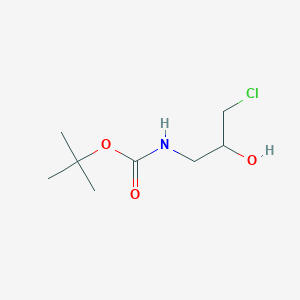

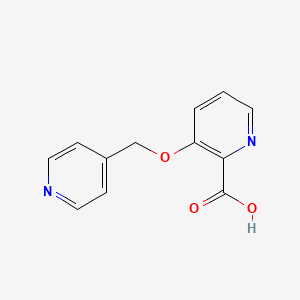

IUPAC Name |

2-fluoro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTLXOOSCSREJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-fluoro-5-nitrobenzamide a valuable building block in the synthesis of heterocycles, particularly 2,1,3-benzothiadiazin-4-one 2-oxides?

A1: 2-Fluoro-5-nitrobenzamide is a versatile starting material due to the presence of the fluorine atom. This fluorine atom allows for nucleophilic aromatic substitution (SNAr) reactions with various amines to generate a diverse library of 2-(alkylamino)benzamides. [] These intermediates are then crucial for the synthesis of 2,1,3-benzothiadiazin-4-one 2-oxides and other valuable heterocycles. [] This approach offers significant advantages over previously reported methods, particularly for solid-phase synthesis where acidic conditions are not ideal. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)